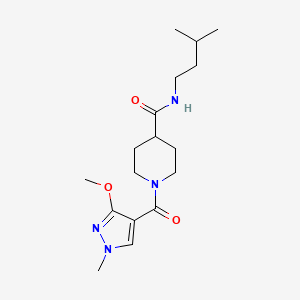![molecular formula C16H24N2O6S B6587780 methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate CAS No. 1234927-96-8](/img/structure/B6587780.png)
methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
“Methyl piperidine-4-carboxylate” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Physical And Chemical Properties Analysis
“Methyl piperidine-4-carboxylate” has a molecular weight of 143.18 g/mol . It is a liquid with a color ranging from colorless to yellow . It has a density of 1.06 g/mL and a boiling point of 85°C to 90°C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Drug Discovery
Piperidine derivatives, such as the compound , are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This wide range of applications makes this compound a valuable asset in the field of drug discovery .
Anticancer Research
Piperidine derivatives have shown promising results in anticancer research. For instance, some innovative 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole byproducts exhibited maximum potency against certain cell lines .
Antimicrobial Applications
The compound’s piperidine nucleus has been used in the development of antimicrobial agents . This could potentially be applied in the treatment of various bacterial and fungal infections .
Analgesic and Anti-inflammatory Uses
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . This suggests potential applications in pain management and the treatment of inflammatory conditions .
Antipsychotic Applications
The compound’s piperidine nucleus has also been used in the development of antipsychotic agents . This could potentially be applied in the treatment of various psychiatric disorders .
Synthesis of Antitubercular Agents
Methyl piperidine-4-carboxylate, a related compound, is used as a reactant for the synthesis of antitubercular agents . This suggests that the compound could potentially be used in similar applications .
Development of Protein Kinase D Inhibitors
The compound has been used as a reactant for the synthesis of orally available naphthyridine protein kinase D inhibitors . This could potentially be applied in the treatment of various diseases where protein kinase D plays a role .
Asymmetric Hydrogenation
The compound has been used as a scalable catalyst for asymmetric hydrogenation of sterically demanding aryl enamides . This suggests potential applications in the field of organic synthesis .
Safety and Hazards
“Methyl piperidine-4-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle this chemical with protective gloves/clothing/eye protection/face protection and use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 4-[[(2,5-dimethoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-22-13-4-5-14(23-2)15(10-13)25(20,21)17-11-12-6-8-18(9-7-12)16(19)24-3/h4-5,10,12,17H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNOSTHSZVCNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6587716.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide](/img/structure/B6587724.png)
![4-[benzyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6587729.png)
![N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587731.png)
![N'-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587739.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587744.png)
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6587754.png)
![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-methylethanediamide](/img/structure/B6587758.png)
![N'-(5-chloro-2-methylphenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587760.png)
![N'-(2-methoxy-5-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587768.png)
![2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6587776.png)
![2-methoxy-4,5-dimethyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6587786.png)